![molecular formula C7H4BrF2NO2 B1384647 5-Bromo-2-(difluoromethoxy)nicotinaldehyde CAS No. 2231674-75-0](/img/structure/B1384647.png)
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Overview
Description
“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .Scientific Research Applications
Chemical Properties
“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” has a CAS Number of 2231674-75-0 and a molecular weight of 252.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a solid, semi-solid, or liquid physical form .
Safety Information
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P301+P310, P302+P352, and P305+P351+P338 .
Use in Palladium-Catalyzed Direct Arylations
This compound has been used in palladium-catalyzed direct arylation of heteroarenes . High yields of arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Use in Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was also studied . The use of only 1 mol% Pd(OAc)2 catalyst promoted very efficiently such reactions .
Use in Photoinduced Tandem Radical Cyclization/Heteroarylation
A visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins has been developed without an external photocatalyst .
Use in Pharmaceutical Chemistry
Many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYEFBHGVUYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)nicotinaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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